Scaffold Architecture and Utility: A Technical Whitepaper on Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Scaffold Architecture and Utility: A Technical Whitepaper on Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate
Executive Summary
In modern drug discovery, the design of highly selective inhibitors often relies on conformationally restricted, nitrogen-rich heterocyclic scaffolds. Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate (CAS: 1354953-56-2) has emerged as a critical building block in the synthesis of advanced therapeutics. By fusing a pyrazole ring with a saturated cyclohexane system, this compound offers a unique combination of hydrogen-bond donating/accepting capabilities and structural rigidity. This technical guide explores the physicochemical profile, mechanistic synthesis, and pharmacological applications of this essential intermediate, providing actionable insights for synthetic chemists and drug development professionals.
Chemical Structure & Physicochemical Profile
The molecular architecture of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate consists of a tetrahydroindazole core substituted at the C6 position with a methyl ester. The partially saturated carbocyclic ring introduces sp³ character, improving the three-dimensional complexity (Fsp³) of derived drug candidates compared to fully aromatic indazoles. This structural nuance is critical for improving aqueous solubility and reducing off-target promiscuity in late-stage lead optimization.
To facilitate rational drug design and formulation planning, the fundamental quantitative properties of the compound are summarized below[1].
Table 1: Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate |
| Molecular Formula | C9H12N2O2 |
| Monoisotopic Mass | 180.08987 Da |
| Molecular Weight | 180.20 g/mol |
| CAS Registry Number | 1354953-56-2 |
| Hydrogen Bond Donors | 1 (Pyrazole -NH) |
| Hydrogen Bond Acceptors | 3 (Pyrazole -N, Ester -O-) |
| Physical State (23 °C) | Yellow oil to low-melting solid |
Synthetic Methodology & Causality
The synthesis of methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate is typically achieved via the esterification of its corresponding carboxylic acid[2]. As a Senior Application Scientist, I emphasize that standard Fischer esterification (using catalytic H₂SO₄) is often insufficient for this substrate due to the basicity of the pyrazole nitrogen, which can sequester the acid catalyst. Instead, an in-situ acyl chloride generation method using thionyl chloride (SOCl₂) is employed to drive the reaction kinetically.
Reagent-Driven Esterification Workflow
Fig 1. Reagent-driven esterification workflow of the tetrahydroindazole scaffold.
Step-by-Step Protocol and Mechanistic Rationale
Step 1: System Initialization and Activation
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Action: Charge a 50-mL round-bottom flask (equipped with a magnetic stir bar) with 4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid (640 mg, 3.96 mmol) and anhydrous methanol (10 mL). Cool the suspension to 0 °C.
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Causality: Methanol serves a dual purpose as both the solvent and the nucleophilic reactant. Cooling to 0 °C is critical to control the exothermic reaction that occurs upon the addition of the chlorinating agent, preventing the thermal degradation of the pyrazole core.
Step 2: Acyl Chloride Generation
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Action: Dropwise add thionyl chloride (1.43 g, 12.0 mmol, ~3 equivalents).
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Causality: Thionyl chloride reacts with methanol to form HCl and methyl chlorosulfite, which subsequently converts the carboxylic acid into a highly electrophilic acyl chloride intermediate. The generation of SO₂ and HCl gases makes this activation step irreversible, pushing the equilibrium entirely toward the product via Le Chatelier's principle.
Step 3: Esterification and Propagation
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Action: Remove the ice bath and allow the resulting solution to stir for 2 hours at 23 °C.
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Causality: Room temperature provides optimal kinetic energy for the methanolysis of the acyl chloride intermediate. The 2-hour duration ensures complete consumption of the starting material without promoting side reactions (e.g., N-methylation of the pyrazole).
Step 4: Workup and Self-Validation
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Action: Concentrate the reaction mixture under vacuum to afford the product as a yellow oil (approx. 645 mg, 90% yield). Validate the product via LC-MS (ESI).
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Causality: Vacuum concentration efficiently removes all volatile byproducts (SO₂, HCl, and excess MeOH), eliminating the need for complex aqueous workups or column chromatography.
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Validation Check: The protocol is self-validating; successful conversion must yield a primary mass-to-charge ratio (m/z) of 181 [M+H]⁺ in positive ion mode electrospray ionization[2].
Applications in Pharmacological Drug Discovery
The methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate scaffold is highly prized in the development of targeted therapies due to its ability to mimic endogenous peptide structures while maintaining metabolic stability.
Ubiquitin-Specific Protease 7 (USP7) Inhibitors
USP7 is a deubiquitinating enzyme that plays a critical role in tumor survival by stabilizing MDM2, which in turn degrades the p53 tumor suppressor protein. Derivatives of the tetrahydroindazole scaffold have been patented as potent USP7 inhibitors[2]. The pyrazole moiety acts as a crucial hydrogen-bond donor/acceptor pair within the USP7 catalytic cleft, preventing the enzyme from deubiquitinating its substrates. This inhibition restores p53 levels, driving apoptosis in malignant cells.
Fig 2. Mechanism of action for tetrahydroindazole-derived USP7 inhibitors.
Diacylglycerol O-Acyltransferase 2 (DGAT2) Inhibitors
Beyond oncology, this scaffold is heavily utilized in metabolic disease research. DGAT2 catalyzes the final, committed step in triglyceride (TG) synthesis. Overactivity of DGAT2 is directly linked to hepatic steatosis and nonalcoholic steatohepatitis (NASH). Tetrahydroindazole derivatives synthesized from this methyl ester intermediate have shown high efficacy in inhibiting DGAT2, thereby reducing lipid accumulation in hepatocytes and offering a viable therapeutic pathway for metabolic syndromes[3]. The C6-carboxylate acts as a critical attachment point for synthesizing complex amides that interact with the lipophilic pockets of the DGAT2 enzyme.
References
- Source: uni.
- US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors Source: Google Patents URL
- Methyl 4,5,6,7-tetrahydro-1H-indazole-6-carboxylate - Heterocyclic Compounds Source: Crysdot LLC URL
- US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors Source: Google Patents URL
Sources
- 1. PubChemLite - Methyl 4,5,6,7-tetrahydro-1h-indazole-6-carboxylate (C9H12N2O2) [pubchemlite.lcsb.uni.lu]
- 2. US20160185785A1 - Pyrrolo and pyrazolopyrimidines as ubiquitin-specific protease 7 inhibitors - Google Patents [patents.google.com]
- 3. US20240140938A1 - Preparation of tetrahydroindazole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors - Google Patents [patents.google.com]
